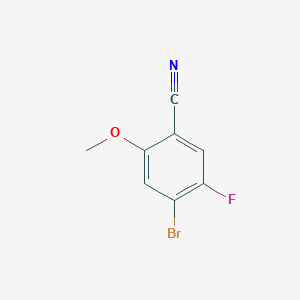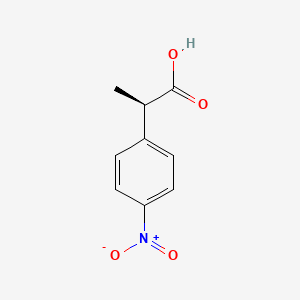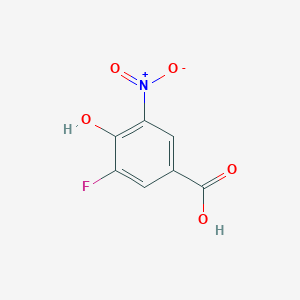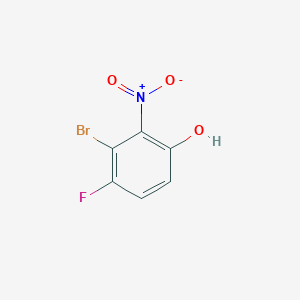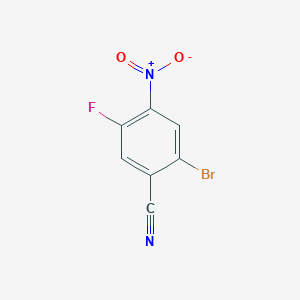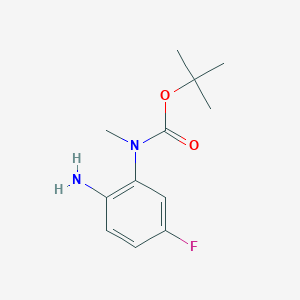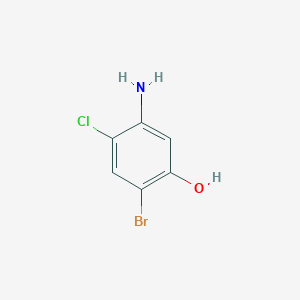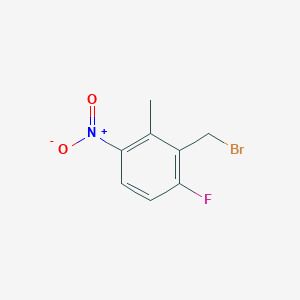![molecular formula C8H6ClF2NO3 B8064922 [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate](/img/structure/B8064922.png)
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate is an organic compound characterized by the presence of chloromethyl, difluoromethyl, and nitrophenol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable phenol derivative with chloromethyl chlorosulfate to introduce the chloromethyl group . The difluoromethyl group can be introduced using difluoroacetic anhydride under visible-light-catalyzed radical conditions . The nitrophenol group is typically introduced through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of reagents and catalysts, as well as reaction conditions, are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-nitrophenol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)-4-nitrophenol: Lacks the chloromethyl group, affecting its substitution reactions.
2-(Chloromethyl)-6-(methyl)-4-nitrophenol: Contains a methyl group instead of a difluoromethyl group, leading to different steric and electronic effects.
Uniqueness
[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxy-phenyl]azinate is unique due to the presence of both chloromethyl and difluoromethyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-(chloromethyl)-6-(difluoromethyl)-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-3-4-1-5(12(14)15)2-6(7(4)13)8(10)11/h1-2,8,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGFPATWDEQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)O)C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
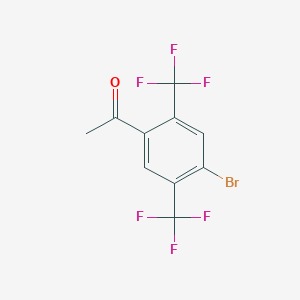
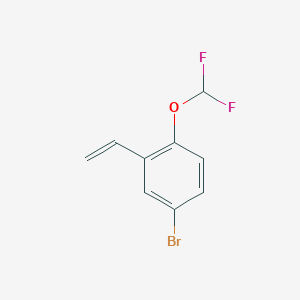
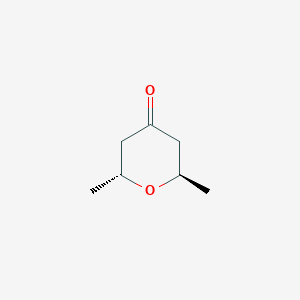
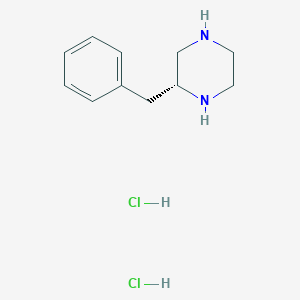
![5-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B8064860.png)
![4-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8064866.png)
